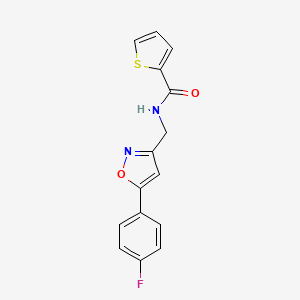![molecular formula C9H14FNO2 B2899465 N-[4-(Fluoromethyl)oxan-4-yl]prop-2-enamide CAS No. 2190141-29-6](/img/structure/B2899465.png)
N-[4-(Fluoromethyl)oxan-4-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Fluoromethyl)oxan-4-yl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is classified as an oxanamide, which is a group of organic compounds that contain a cyclic ether and an amide group.
Wirkmechanismus
The mechanism of action of N-[4-(Fluoromethyl)oxan-4-yl]prop-2-enamide is not fully understood. However, studies have shown that this compound inhibits the activity of enzymes such as topoisomerase II and DNA polymerase, which are essential for the growth and replication of cancer cells. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[4-(Fluoromethyl)oxan-4-yl]prop-2-enamide has several biochemical and physiological effects. Studies have shown that this compound can induce DNA damage and inhibit the cell cycle, leading to the inhibition of cancer cell growth. Additionally, N-[4-(Fluoromethyl)oxan-4-yl]prop-2-enamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(Fluoromethyl)oxan-4-yl]prop-2-enamide has several advantages and limitations for lab experiments. One of the main advantages of this compound is its potent antitumor activity, which makes it a useful tool for studying the mechanisms of cancer cell growth and replication. Additionally, N-[4-(Fluoromethyl)oxan-4-yl]prop-2-enamide is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one of the main limitations of this compound is its potential toxicity, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(Fluoromethyl)oxan-4-yl]prop-2-enamide. One of the most promising directions is the development of new anticancer drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(Fluoromethyl)oxan-4-yl]prop-2-enamide and its potential applications in the treatment of inflammatory diseases. Finally, research is needed to evaluate the potential toxicity of this compound and to develop methods for minimizing its toxicity in lab experiments.
Synthesemethoden
The synthesis of N-[4-(Fluoromethyl)oxan-4-yl]prop-2-enamide is a complex process that involves several steps. The most common method for synthesizing this compound is by reacting 4-(Fluoromethyl)oxan-4-amine with prop-2-enoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-[4-(Fluoromethyl)oxan-4-yl]prop-2-enamide, which can be further purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[4-(Fluoromethyl)oxan-4-yl]prop-2-enamide has several potential applications in scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. Studies have shown that N-[4-(Fluoromethyl)oxan-4-yl]prop-2-enamide exhibits potent antitumor activity, making it a potential candidate for the development of anticancer drugs. Additionally, this compound has been shown to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-[4-(fluoromethyl)oxan-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FNO2/c1-2-8(12)11-9(7-10)3-5-13-6-4-9/h2H,1,3-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPAOFUIPAGXJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCOCC1)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Fluoromethyl)oxan-4-yl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2899382.png)
![3-acetyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzene-1-sulfonamide](/img/structure/B2899383.png)
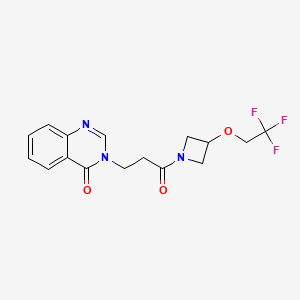
![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2899386.png)
![4-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2899387.png)
![N-[1-(3-bromo-4-methoxyphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2899390.png)
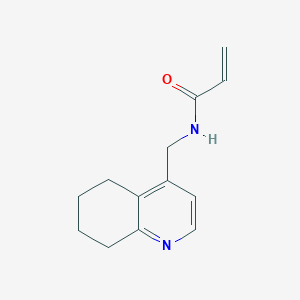
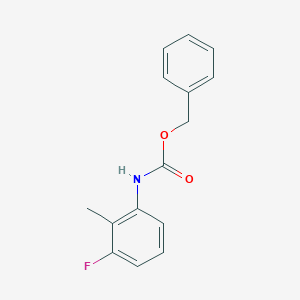
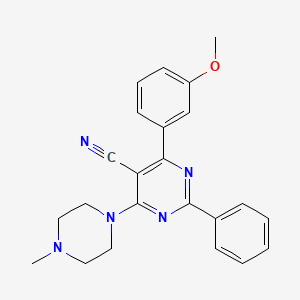
![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide](/img/structure/B2899400.png)
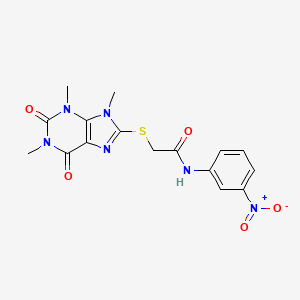
![2-[(3-methoxybenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2899402.png)

